molecular formula C9H17N3S B13165401 5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol

5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13165401
M. Wt: 199.32 g/mol
InChI Key: CVLALNSSYOJHFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of arylidenearylthiosemicarbazides with copper (II) catalysts to form 4,5-disubstituted 1,2,4-triazole-3-thiones . The reaction conditions often include the use of triflic anhydride activation followed by microwave-induced cyclodehydration .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through hydrogen-bonding and dipole interactions. The triazole ring acts as a pharmacophore, interacting with enzymes and receptors in biological systems . The compound’s thiol group can also form covalent bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and propyl groups enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

3-tert-butyl-4-propyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H17N3S/c1-5-6-12-7(9(2,3)4)10-11-8(12)13/h5-6H2,1-4H3,(H,11,13)

InChI Key

CVLALNSSYOJHFQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NNC1=S)C(C)(C)C

Origin of Product

United States

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